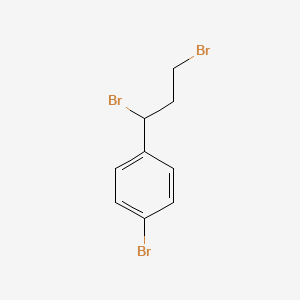
1-Bromo-4-(1,3-dibromopropyl)benzene
概要
説明
1-Bromo-4-(1,3-dibromopropyl)benzene is a halogenated organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a bromine atom at the para position and a 1,3-dibromopropyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,3-dibromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivativesThe reaction conditions typically involve the use of bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-4-(1,3-dibromopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atoms in the 1,3-dibromopropyl group can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form debrominated derivatives
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst (FeBr3).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Alcohols, amines, or other substituted propylbenzenes.
Oxidation: Brominated phenols.
Reduction: Debrominated benzene derivatives.
科学的研究の応用
1-Bromo-4-(1,3-dibromopropyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
類似化合物との比較
1,4-Dibromobenzene: Contains two bromine atoms on the benzene ring but lacks the 1,3-dibromopropyl group.
1-Bromo-4-bromobenzene: Similar structure but with only two bromine atoms on the benzene ring.
p-Phenylene dibromide: Another name for 1,4-dibromobenzene.
Uniqueness: 1-Bromo-4-(1,3-dibromopropyl)benzene is unique due to the presence of both a bromine atom on the benzene ring and a 1,3-dibromopropyl group. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
特性
IUPAC Name |
1-bromo-4-(1,3-dibromopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUVONQPRIFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743202 | |
| Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58873-51-1 | |
| Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


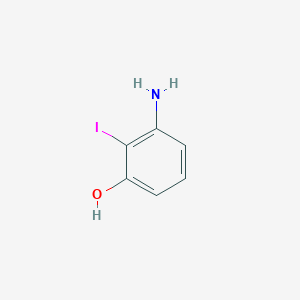
![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)
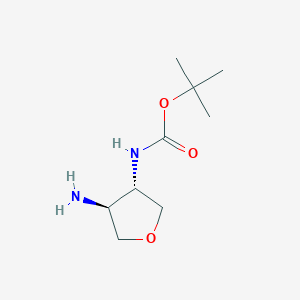
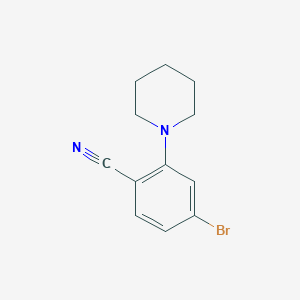
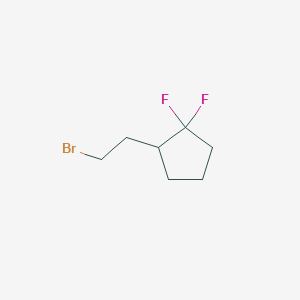
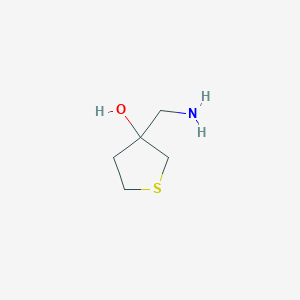
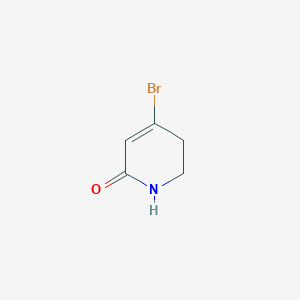
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
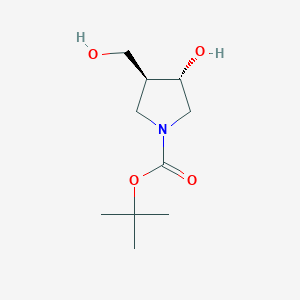

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)
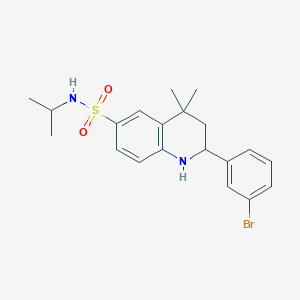
![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
